2,5-bis(1H-benzotriazol-1-yl)-3,6-bis[(4-methoxyphenyl)amino]cyclohexa-2,5-diene-1,4-dione
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Overview
Description
2,5-BIS(1H-1,2,3-BENZOTRIAZOL-1-YL)-3,6-BIS[(4-METHOXYPHENYL)AMINO]CYCLOHEXA-2,5-DIENE-1,4-DIONE is a complex organic compound that features benzotriazole and methoxyphenyl groups. Benzotriazole derivatives are known for their versatile applications in various fields due to their unique physicochemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzotriazole derivatives typically involves the reaction of 1H-benzotriazole with various substituents. For 2,5-BIS(1H-1,2,3-BENZOTRIAZOL-1-YL)-3,6-BIS[(4-METHOXYPHENYL)AMINO]CYCLOHEXA-2,5-DIENE-1,4-DIONE, the synthetic route may involve the following steps:
Formation of Benzotriazole Derivatives: Benzotriazole is reacted with appropriate halogenated compounds to form benzotriazole derivatives.
Coupling Reactions: The benzotriazole derivatives are then coupled with methoxyphenyl amines under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of such compounds often involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and controlled environments is crucial to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
2,5-BIS(1H-1,2,3-BENZOTRIAZOL-1-YL)-3,6-BIS[(4-METHOXYPHENYL)AMINO]CYCLOHEXA-2,5-DIENE-1,4-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the benzotriazole and methoxyphenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
2,5-BIS(1H-1,2,3-BENZOTRIAZOL-1-YL)-3,6-BIS[(4-METHOXYPHENYL)AMINO]CYCLOHEXA-2,5-DIENE-1,4-DIONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,5-BIS(1H-1,2,3-BENZOTRIAZOL-1-YL)-3,6-BIS[(4-METHOXYPHENYL)AMINO]CYCLOHEXA-2,5-DIENE-1,4-DIONE involves its interaction with molecular targets and pathways. The benzotriazole groups can act as electron donors or acceptors, influencing various biochemical pathways . The methoxyphenyl groups may interact with specific enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol
- 1-Hydroxybenzotriazole
- Thiazolidinone benzotriazole derivatives
Uniqueness
2,5-BIS(1H-1,2,3-BENZOTRIAZOL-1-YL)-3,6-BIS[(4-METHOXYPHENYL)AMINO]CYCLOHEXA-2,5-DIENE-1,4-DIONE is unique due to its combination of benzotriazole and methoxyphenyl groups, which confer distinct electronic and steric properties. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C32H24N8O4 |
---|---|
Molecular Weight |
584.6 g/mol |
IUPAC Name |
2,5-bis(benzotriazol-1-yl)-3,6-bis(4-methoxyanilino)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C32H24N8O4/c1-43-21-15-11-19(12-16-21)33-27-29(39-25-9-5-3-7-23(25)35-37-39)32(42)28(34-20-13-17-22(44-2)18-14-20)30(31(27)41)40-26-10-6-4-8-24(26)36-38-40/h3-18,33-34H,1-2H3 |
InChI Key |
WHLJWFQHCXLGLG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C(C(=O)C(=C(C2=O)N3C4=CC=CC=C4N=N3)NC5=CC=C(C=C5)OC)N6C7=CC=CC=C7N=N6 |
Origin of Product |
United States |
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